Nagilactone B

Overview

Description

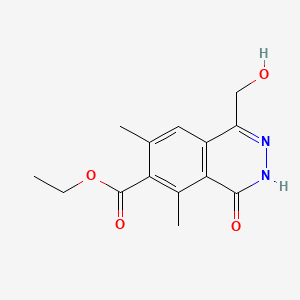

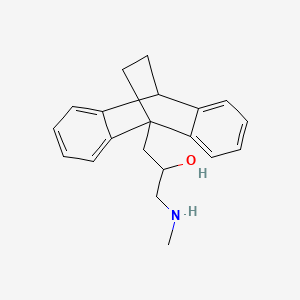

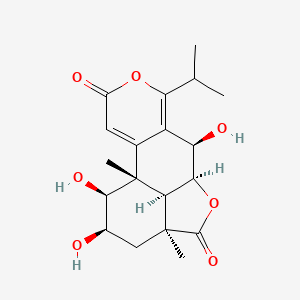

Nagilactone B is a naturally occurring compound isolated from the root bark of Podocarpus nagi, a plant belonging to the Podocarpaceae family . It is characterized by its unique dilactone structure, which includes nor- and bisnor-diterpenoids. This compound has been found to exhibit a wide range of biological activities, including anti-tumor, anti-fungal, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Nagilactone B, a tetracyclic natural product isolated from various Podocarpus species, has been identified as a Liver X receptor (LXR) agonist . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol metabolism and transport .

Mode of Action

This compound interacts with its target, the LXR, to modulate its activity. This interaction leads to the promotion of cholesterol efflux to extracellular apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL), thereby reducing intracellular lipid accumulation .

Biochemical Pathways

The activation of LXR by this compound leads to the induction of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are key players in the reverse cholesterol transport pathway . This pathway is responsible for the movement of cholesterol from peripheral tissues back to the liver .

Result of Action

The activation of LXR and the subsequent induction of ABCA1 and ABCG1 lead to a reduction in intracellular lipid accumulation . This can have significant effects at the cellular level, including the prevention of foam cell formation, a key event in the development of atherosclerosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidized low-density lipoprotein (oxLDL) can enhance the lipid-lowering effects of this compound . Additionally, the compound’s action may be affected by the specific physiological environment in which it is active, such as the inflammatory environment present in atherosclerotic lesions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nagilactone B involves several steps, starting from simpler diterpenoid precursors. The key steps include cyclization, oxidation, and lactonization reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as oxidizing agents (e.g., m-chloroperbenzoic acid) and catalysts (e.g., Lewis acids) to facilitate the formation of the dilactone structure .

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from natural sources, particularly the seeds and root bark of Podocarpus nagi. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Nagilactone B undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the lactone rings, potentially altering the compound’s biological properties.

Substitution: Substitution reactions, particularly at the lactone rings, can lead to the formation of new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Lewis acids) to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

. Similar compounds include:

Nagilactone A: Another diterpenoid lactone with similar biological activities but different structural features.

Nagilactone C: Exhibits potent anti-tumor activities and shares some structural similarities with Nagilactone B.

Nagilactone E: Known for its anti-inflammatory properties and distinct structural characteristics.

This compound stands out due to its unique combination of biological activities and its potential as a therapeutic agent in various fields .

Properties

IUPAC Name |

(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O7/c1-7(2)13-11-8(5-10(21)25-13)19(4)15-14(12(11)22)26-17(24)18(15,3)6-9(20)16(19)23/h5,7,9,12,14-16,20,22-23H,6H2,1-4H3/t9-,12-,14-,15+,16-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGWYWSJGKOLGB-ZLNDBNLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(C3C4C(CC(C(C4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@](C[C@H]([C@H]([C@@]4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173667 | |

| Record name | Nagilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19891-51-1 | |

| Record name | Nagilactone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019891511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nagilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Nagilactone B in reducing atherosclerosis?

A1: [] this compound acts as a selective Liver X Receptor (LXR) transcriptional regulator. It binds to and activates LXRs, specifically LXRα and LXRβ, in macrophages. This activation leads to increased expression of the ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are key proteins involved in cholesterol efflux from macrophages. This enhanced cholesterol efflux reduces foam cell formation and ultimately contributes to the regression of atherosclerosis.

Q2: How effective is this compound in reducing atherosclerosis in animal models?

A2: [] In studies using apolipoprotein E (ApoE)-deficient mice, a well-established model of atherosclerosis, this compound demonstrated significant efficacy. Oral administration of this compound at doses of 10 mg/kg and 30 mg/kg for 12 weeks resulted in a substantial reduction in atherosclerotic lesions in the aorta compared to untreated control mice.

Q3: Does this compound impact lipid profiles beyond its effects on cholesterol efflux?

A3: [] Yes, in addition to its effects on cholesterol efflux, this compound treatment in ApoE-deficient mice also led to improvements in plasma lipid profiles. This included a reduction in hepatic and intestinal cholesterol accumulation.

Q4: What are the potential advantages of this compound as an LXR agonist compared to other LXR agonists?

A4: [] While further research is needed, the selective activation of LXR in macrophages by this compound is a potential advantage. Many LXR agonists induce lipogenesis in the liver, leading to unwanted side effects. this compound treatment did not increase LXR protein expression in the liver and did not induce significant hepatic lipid accumulation in preclinical studies.

Q5: Beyond atherosclerosis, what other inflammatory conditions has this compound been studied in?

A5: [] this compound has shown potent anti-inflammatory effects in models relevant to inflammatory bowel disease (IBD). In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and HT-29 colonic epithelial cells, this compound significantly suppressed the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-8.

Q6: What is the molecular target of this compound in inflammatory models?

A6: [] While the exact molecular target in inflammatory models requires further investigation, studies indicate that this compound inhibits key inflammatory signaling pathways. It significantly decreased the expression of LPS-stimulated inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, enzymes involved in the production of inflammatory mediators. Additionally, it suppressed the phosphorylation of extracellular regulated kinase (ERK)1/2, a key signaling molecule in inflammatory responses.

Q7: Are there other naturally occurring compounds similar to this compound that exhibit anti-inflammatory activity?

A7: [] Yes, this compound belongs to a class of natural compounds called norditerpene dilactones. Other norditerpene dilactones, such as rakanmakilactone G, have also been shown to possess anti-inflammatory properties, particularly in inhibiting NO production in LPS-stimulated RAW 264.7 macrophages.

Q8: What are the structural features of this compound?

A8: [] this compound belongs to the 8:14, 9:11-dienolide (α-pyrone) structural type of norditerpene dilactones. [] Carbon-13 Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the structure and stereochemistry of this compound and related compounds.

Q9: Has the synthesis of this compound or its core structure been achieved?

A9: [] Yes, there have been reported efforts toward the synthesis of the AB ring system, a key structural motif in this compound.

Q10: What is the insecticidal activity of this compound?

A10: [] this compound and related norditerpene dilactones exhibit insecticidal activity. Studies have shown that these compounds, particularly Nagilactone D, demonstrate toxicity against houseflies (Musca domestica), light-brown apple moths (Epiphyas postvittana), and codling moths (Laspeyresia pomonella).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.